N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic chemical compound with complex structural characteristics. Its molecular framework encompasses a combination of pyrimidine, phenyl, and isoxazole groups, making it an intriguing subject for study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions Key steps include the formation of the dimethylaminopyrimidine nucleus, which is achieved via condensation reactions, followed by amination processes to introduce the amine functionality Subsequent coupling reactions lead to the formation of the phenyl and isoxazole rings
Industrial Production Methods In industrial settings, the production of this compound is scaled up using continuous flow synthesis, ensuring consistent quality and high yield. Robust purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: Oxidative degradation can alter the sulfonamide or isoxazole groups.
Reduction: Reduction reactions typically target the pyrimidine ring, modulating its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions primarily occur at the phenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, nitriles, and other nucleophiles.
Major Products The major products formed from these reactions depend on the reaction conditions but generally include various substituted derivatives of the parent compound.
Scientific Research Applications
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide finds applications in several fields, such as:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Functions as an inhibitor in enzymatic studies, particularly targeting kinases.
Medicine: Investigated for its potential in drug development, especially in oncology for its anti-proliferative properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, interfering with substrate binding and catalytic activity. The molecular targets often include kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation.
Comparison with Similar Compounds
Compared to similar compounds, N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide stands out due to its unique structural features, which confer distinct physicochemical properties.
List of Similar Compounds:
N-(4-(4-(dimethylamino)pyrimidin-2-ylamino)phenyl)-2,3-dimethylisoxazole-5-sulfonamide.
N-(3-(4-(dimethylamino)-6-methylpyrimidin-2-ylamino)phenyl)-4,5-dimethylisoxazole-6-sulfonamide.
N-(5-(4-(dimethylamino)-6-methylpyrimidin-2-ylamino)phenyl)-2,4-dimethylisoxazole-3-sulfonamide.
These comparisons highlight the specificity and potential advantages of the compound in various applications.
Conclusion
This compound is a multifaceted compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, and medicine, underscoring its potential in advancing various fields.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-11-10-16(24(4)5)21-18(19-11)20-14-6-8-15(9-7-14)23-28(25,26)17-12(2)22-27-13(17)3/h6-10,23H,1-5H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUQAAZUWINNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(ON=C3C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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